molecular formula C11H11NO3 B1382539 Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate CAS No. 1803592-66-6

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No. B1382539
CAS RN: 1803592-66-6
M. Wt: 205.21 g/mol
InChI Key: ARSONIHTHTWDIB-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate” is a chemical compound . It is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Chemical Reactions Analysis

The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Neurodegenerative Disease Research

Isoquinoline alkaloids, including derivatives of tetrahydroisoquinoline, have shown diverse biological activities against neurodegenerative disorders . Methyl 3-oxo-tetrahydroisoquinoline carboxylates can be used to synthesize compounds that may inhibit or modulate pathways involved in diseases like Alzheimer’s and Parkinson’s, providing a basis for developing new therapeutic agents.

Antimicrobial Agent Development

The structural analogs of tetrahydroisoquinoline have demonstrated potent biological activity against various infective pathogens . Research into methyl 3-oxo-tetrahydroisoquinoline carboxylates could lead to the discovery of new antimicrobial agents that can be used to treat resistant strains of bacteria and other microorganisms.

Synthesis of Natural and Non-Natural Compounds

The tetrahydroisoquinoline core is a “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties . Methyl 3-oxo-tetrahydroisoquinoline carboxylates serve as precursors for the synthesis of a wide range of alkaloids and bioactive molecules, expanding the repertoire of available pharmacologically active compounds.

Anti-inflammatory and Analgesic Research

N-benzyl tetrahydroisoquinoline derivatives are known to function as antineuroinflammatory agents . Research into methyl 3-oxo-tetrahydroisoquinoline carboxylates could lead to the development of new anti-inflammatory and analgesic medications, potentially offering relief for chronic pain and inflammatory conditions.

Asymmetric Catalysis

Tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds . The study and utilization of methyl 3-oxo-tetrahydroisoquinoline carboxylates in asymmetric synthesis could enhance the efficiency and selectivity of chemical reactions, which is crucial in the production of enantiomerically pure pharmaceuticals.

properties

IUPAC Name

methyl 3-oxo-2,4-dihydro-1H-isoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)9-8-5-3-2-4-7(8)6-12-10(9)13/h2-5,9H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSONIHTHTWDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Reactant of Route 2
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
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Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
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Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Reactant of Route 5
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Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Reactant of Route 6
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

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